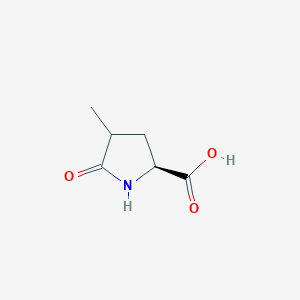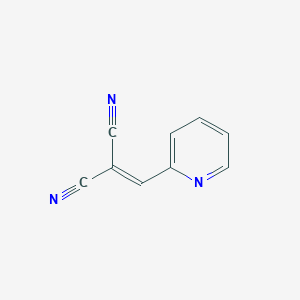
1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-
Übersicht
Beschreibung
1,1’-Biphenyl, 4-chloro-4’-methoxy-3-methyl-: is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond The presence of substituents such as chlorine, methoxy, and methyl groups on the biphenyl structure can significantly alter its chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-chloro-4’-methoxy-3-methyl- typically involves the following steps:
Halogenation: Introduction of a chlorine atom to the biphenyl structure.
Methoxylation: Introduction of a methoxy group (-OCH3) to the biphenyl structure.
Methylation: Introduction of a methyl group (-CH3) to the biphenyl structure.
These reactions can be carried out using various reagents and catalysts under controlled conditions to ensure the desired substitution pattern on the biphenyl core.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation, methoxylation, and methylation processes. These processes are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production rates and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 4-chloro-4’-methoxy-3-methyl- undergoes several types of chemical reactions, including:
Electrophilic Substitution: The presence of electron-donating and electron-withdrawing groups on the biphenyl structure can influence its reactivity towards electrophiles.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of nitro, sulfonyl, or halogenated derivatives, while nucleophilic substitution can yield alkoxy, amino, or thio derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 4-chloro-4’-methoxy-3-methyl- has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Pharmaceuticals: It may be used in the design and synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of various substituents on the biological activity of biphenyl derivatives.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 4-chloro-4’-methoxy-3-methyl- involves its interaction with molecular targets and pathways in biological systems. The presence of chlorine, methoxy, and methyl groups can influence its binding affinity and specificity towards enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl, 4-chloro-4’-methoxy-: Similar structure but lacks the methyl group.
1,1’-Biphenyl, 4-chloro-3-methyl-: Similar structure but lacks the methoxy group.
1,1’-Biphenyl, 4-methoxy-3-methyl-: Similar structure but lacks the chlorine atom.
Uniqueness
1,1’-Biphenyl, 4-chloro-4’-methoxy-3-methyl- is unique due to the specific combination of chlorine, methoxy, and methyl groups on the biphenyl structure. This unique substitution pattern can result in distinct chemical properties, reactivity, and biological activity compared to other biphenyl derivatives.
Eigenschaften
IUPAC Name |
1-chloro-4-(4-methoxyphenyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXPVBJFRDYNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471393 | |
| Record name | 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644964-52-3 | |
| Record name | 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-](/img/structure/B3355912.png)

![2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B3355931.png)
![2-(5-Nitrobenzo[D]isoxazol-3-YL)ethanol](/img/structure/B3355938.png)


![5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid](/img/structure/B3355963.png)




![1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B3355988.png)
![1H-NAPHTHO[1,2-D]IMIDAZOL-9-AMINE](/img/structure/B3355991.png)
